![molecular formula C14H10BrN3O B2608853 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034402-26-9](/img/structure/B2608853.png)
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is an organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromine atom, a pyrazolo[1,5-a]pyridine moiety, and a benzamide group, making it a unique and interesting molecule for scientific research.
作用機序
Target of Action
The primary target of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with its target, CDK2, leading to changes in the cell cycle .
Biochemical Pathways
This compound affects the cell cycle regulation pathway by inhibiting CDK2 . This leads to downstream effects such as cell cycle arrest, which can prevent the proliferation of cells .
Pharmacokinetics
The compound’s interaction with cdk2 suggests it is able to reach its target within cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDK2 and the subsequent arrest of the cell cycle . This can lead to a decrease in cell proliferation .
生化学分析
Biochemical Properties
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial in understanding the role of this compound in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of significant interest. Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors in understanding its biochemical effects . This could include interactions with transporters or binding proteins, and effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound can have significant effects on its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
準備方法
The synthesis of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected with PMB-Cl. The key intermediate is then reacted with meta-aminobenzoic acid to produce the final compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodination, PMB-Cl for protection, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide has several scientific research applications:
Biological Research: The compound is used in studies to understand its effects on cell proliferation, differentiation, and survival pathways.
Chemical Biology: It serves as a tool compound to investigate the biological functions of pyrazolo[1,5-a]pyridine derivatives.
類似化合物との比較
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide can be compared with other similar compounds, such as:
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound also contains a pyrazolo[1,5-a]pyridine moiety but differs in its substitution pattern and biological activity.
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but have different substituents and biological targets.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a TRK inhibitor, making it a valuable compound for further research in medicinal chemistry and drug discovery.
特性
IUPAC Name |
3-bromo-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-9H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROOMSSLEWTPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
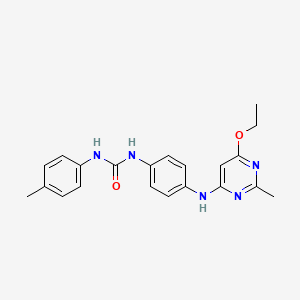
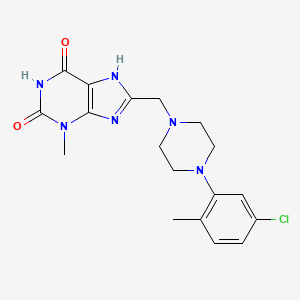
![tert-butyl 2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)
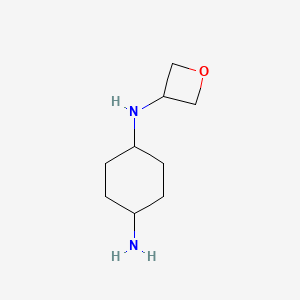
![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2608774.png)

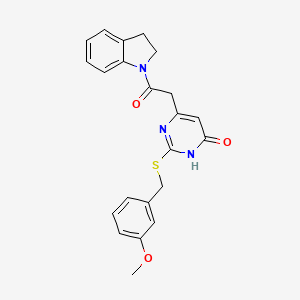
![N-(4-ethoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2608781.png)
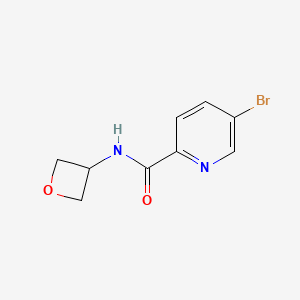

![6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2608788.png)

![5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride](/img/structure/B2608792.png)

